molecular formula C8H10N2O2 B14838497 3-(Aminomethyl)-2-hydroxybenzamide

3-(Aminomethyl)-2-hydroxybenzamide

Cat. No.: B14838497
M. Wt: 166.18 g/mol
InChI Key: RFCWPALQNUECJH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-hydroxybenzamide is a chemical compound of significant interest in advanced organic synthesis and materials science research. This compound features a benzamide core substituted with both a 2-hydroxy group and a 3-aminomethyl functional group. This unique structure, containing both an amide and a primary amino group on the same aromatic ring, makes it a valuable bifunctional building block or precursor for synthesizing more complex molecules, particularly amido-Schiff base ligands . Researchers utilize such ligands for the development of coordination complexes with metals like Zinc(II), which are investigated for their photoluminescent properties and potential application as chemosensors . The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(aminomethyl)-2-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3,11H,4,9H2,(H2,10,12)

InChI Key

RFCWPALQNUECJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxybenzamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Formylation: The amino group is then formylated to introduce the formyl group.

    Hydrolysis: The formyl group is hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)-2-oxobenzamide.

    Reduction: Formation of 3-(Aminomethyl)-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-(Aminomethyl)-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Applications/Properties Reference
3-(Aminomethyl)-2-hydroxybenzamide C₈H₁₀N₂O₂ 166.18 (estimated) 2-hydroxybenzamide, 3-aminomethyl Potential enzyme models, ligand design
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
N-[3-(dimethylamino)propyl]-2-hydroxybenzamide C₁₂H₁₈N₂O₂ 222.28 2-hydroxybenzamide, dimethylamino Solubility modulation, drug delivery
N-(2-aminoethyl)-2-hydroxybenzamide hydrochloride C₁₂H₂₁FN₂O₂ 248.31 (est.) Hydroxybenzamide, aminoethyl Enzyme model synthesis (hydrolases)
3-(Aminomethyl)pyridine C₆H₈N₂ 108.14 Pyridine ring, aminomethyl Not listed under major regulatory acts

Key Observations :

  • Substituent Effects : The presence of a hydroxy group at the 2-position (common in all benzamide analogs) enhances hydrogen-bonding interactions, critical for enzyme mimicry or coordination chemistry. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide leverages its N,O-bidentate group for catalytic applications .
  • Aminomethyl vs. Alkylamino Groups: The primary amine in this compound contrasts with tertiary amines (e.g., dimethylamino in C₁₂H₁₈N₂O₂), which may reduce solubility in polar solvents but improve lipid membrane permeability .
  • Regulatory Status: Unlike 3-(Aminomethyl)pyridine, which lacks CERCLA/SARA listings, benzamide derivatives often face stricter regulatory scrutiny due to their pharmaceutical relevance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-2-hydroxybenzamide, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves condensation reactions between substituted benzoyl chlorides and aminomethylphenol derivatives under controlled pH (6–8). Reaction efficiency can be enhanced by using catalysts like DMAP (4-dimethylaminopyridine) and monitoring progress via TLC or HPLC . Optimize solvent selection (e.g., DMF or THF) to improve yield, and employ reflux conditions (80–100°C) for 4–6 hours to ensure complete conversion .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • Spectroscopy : 1H NMR^1 \text{H NMR} (to confirm aromatic protons and amide linkages) and 13C NMR^{13} \text{C NMR} (to verify carbonyl groups).
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
  • Elemental Analysis : Verify empirical formula consistency (e.g., C8_8H10_{10}N2_2O2_2) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodology :

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid moisture absorption.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound derivatives?

  • Methodology :

  • Comparative Analysis : Use tools like PASS Online to predict bioactivity (e.g., neurotropic properties) and compare results with in vivo assays (e.g., rodent models for CNS activity). Discrepancies may arise from solvation effects or protein-binding dynamics unaccounted for in silico .
  • Parameter Adjustment : Recalibrate computational models using experimental logP and pKa values to improve predictive accuracy .

Q. What advanced analytical techniques are suitable for studying the interaction of this compound with biological macromolecules?

  • Methodology :

  • Spectroscopic Methods : Circular dichroism (CD) and UV-Vis titration to assess DNA/RNA binding affinity.
  • Viscometry : Measure changes in DNA viscosity to infer intercalation or groove-binding modes .
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-protein interactions, focusing on hydrogen bonding with residues like asparagine or glutamate .

Q. What methodological strategies can address batch-to-batch variability in the synthesis of this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction intermediates.
  • Quality Control : Use quantitative 1H NMR^1 \text{H NMR} with internal standards (e.g., 1,3,5-trimethoxybenzene) to standardize purity .
  • Recrystallization Optimization : Screen solvents (e.g., methanol/water mixtures) to improve crystal uniformity and reduce impurities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Profiling : Conduct shake-flask experiments at 25°C using buffered solutions (pH 4–9) and solvents like DMSO, ethanol, and hexane.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies. For example, high solubility in DMSO may arise from strong hydrogen-bond acceptor capacity .

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